![molecular formula C20H20N4O2 B2740632 3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285578-41-7](/img/structure/B2740632.png)
3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-ethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide” is an organic compound based on its formula. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-ethylphenyl” and “4-methoxyphenyl” parts refer to phenyl groups (a version of benzene) with an ethyl and methoxy substituent respectively .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of the atoms in the molecule and the bonds between them. The pyrazole ring, being a type of aromatic compound, would have a planar structure. The ethyl and methoxy groups would likely project out from this plane .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The pyrazole ring, for example, might undergo electrophilic substitution reactions. The ethyl and methoxy groups could potentially be involved in other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties to consider might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Corrosion Protection
The research on carbohydrazide-pyrazole compounds, including derivatives similar to 3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, has shown significant corrosion protection behavior for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, suggesting their potential as protective agents against corrosion in industrial applications. The study combines experimental approaches with computational simulations to understand the mechanisms of action, including adsorption behavior and the formation of protective layers on metal surfaces (Paul, Yadav, & Obot, 2020).
Agricultural Chemistry
Derivatives of the compound have been synthesized and evaluated for their auxin activities, showcasing a potential for use in agriculture. However, the study found that while some derivatives exhibit low levels of auxin activity, their impact on plant growth might be limited. This area of research explores the potential of pyrazole derivatives in enhancing agricultural productivity and plant health (Yue et al., 2010).
Materials Science
The synthesis and characterization of pyrazole hydrazone derivatives, including those related to the compound , have been reported. These studies focus on developing new materials with potential applications in various industries, including coatings, polymers, and electronic devices. The research underscores the versatility of pyrazole derivatives in materials science, driven by their chemical stability and functional properties (Huang Jie-han, 2008).
Medicinal Chemistry
Extensive research has been conducted on the synthesis, characterization, and biological evaluation of pyrazole derivatives for their potential as medicinal agents. These studies include exploration into their antibacterial, anti-tumor, and anti-diabetic properties. For instance, some pyrazole derivatives have shown promising results in molecular docking studies for anti-diabetic applications, highlighting their potential role in the development of new therapeutic agents. The research integrates synthesis with computational and experimental biological evaluation, offering insights into the drug discovery process for various diseases (Karrouchi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-4-8-16(9-5-14)18-12-19(23-22-18)20(25)24-21-13-15-6-10-17(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBWZXJFHSCHGG-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2740549.png)
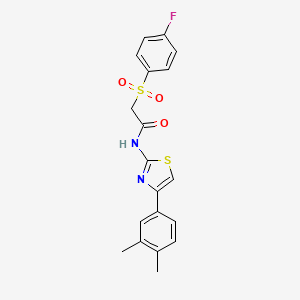
![tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B2740555.png)
![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)
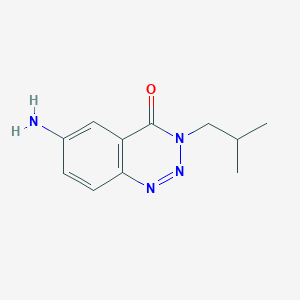

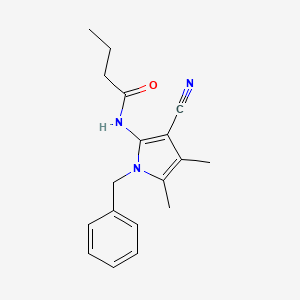
![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)

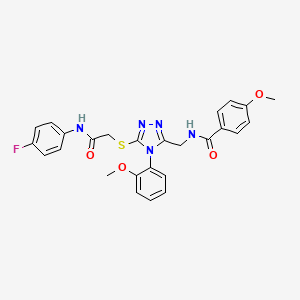
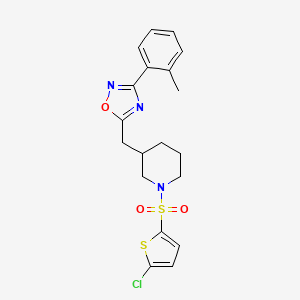
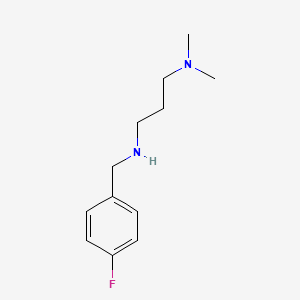
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2740572.png)